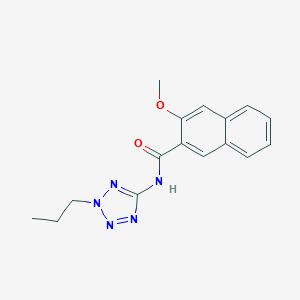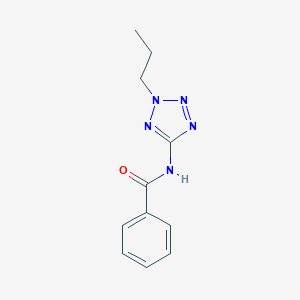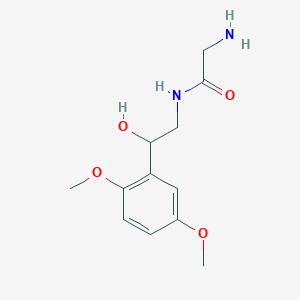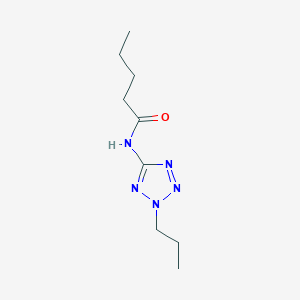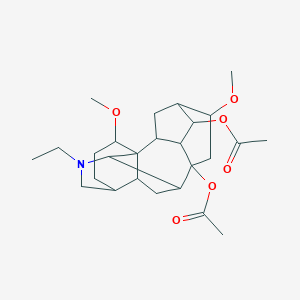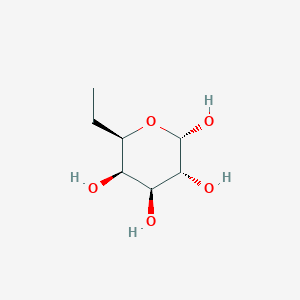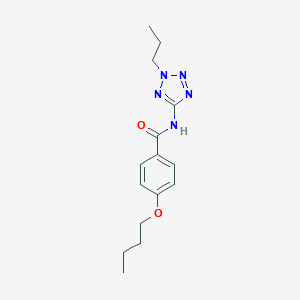
4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTB belongs to the class of tetrazole-based compounds and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide exerts its biological effects by binding to specific receptors in the body, including the cannabinoid receptors CB1 and CB2. This binding results in the activation of various signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to exhibit anticancer and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its high potency, which makes it an ideal candidate for use in various laboratory experiments. However, its low solubility in water and other solvents can pose challenges in experimental design and implementation.
Direcciones Futuras
The potential applications of 4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide in various scientific research fields are vast. Some of the future directions for research include the investigation of its potential as a therapeutic agent for the treatment of various neurological disorders, the development of novel drug delivery systems to improve its solubility, and the exploration of its anticancer and antiviral properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and potential for therapeutic applications make it an ideal candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide with butyl lithium, followed by the addition of butyl bromide. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential applications in various scientific research fields. It has been investigated for its anti-inflammatory, anticancer, and antiviral properties. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Fórmula molecular |
C15H21N5O2 |
|---|---|
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
4-butoxy-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H21N5O2/c1-3-5-11-22-13-8-6-12(7-9-13)14(21)16-15-17-19-20(18-15)10-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,18,21) |
Clave InChI |
QUHKXBBRNVYYHA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CCC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



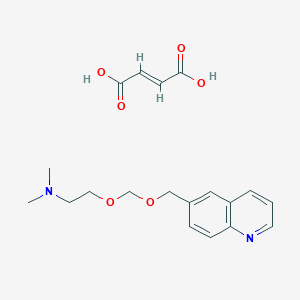
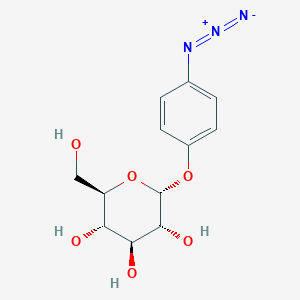
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
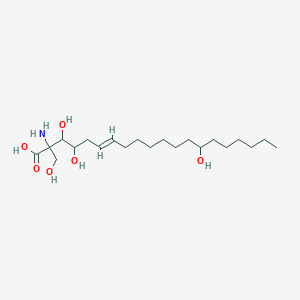
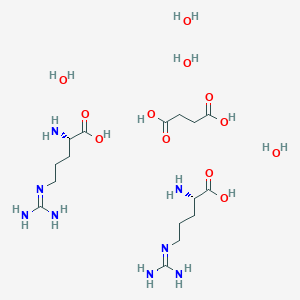
![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)
